(2-(苄氧基)-5-甲基苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

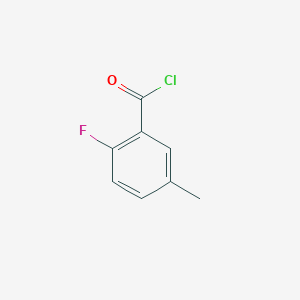

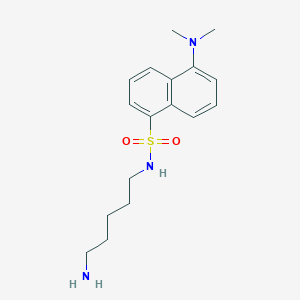

"(2-(Benzyloxy)-5-methylphenyl)boronic acid" is a boronic acid derivative characterized by the presence of a benzyloxy substituent and a methyl group on the phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. The specific substitution pattern on the phenyl ring can influence the reactivity and selectivity of the boronic acid in these reactions.

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the reaction of organoboranes with suitable electrophiles. For example, phenylboronic acids can be synthesized from phenylboronate esters or by direct borylation of aromatic compounds. The synthesis of "(2-(Benzyloxy)-5-methylphenyl)boronic acid" would likely involve the reaction of a benzyloxy-substituted phenyl compound with a boron reagent under conditions that facilitate the formation of the boronic acid group.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a trivalent boron atom connected to two hydroxyl groups and an organic substituent. The boron atom can undergo trigonal planar or tetrahedral coordination, depending on its state of association or the formation of boronate complexes. X-ray crystallography and NMR spectroscopy are common techniques used to determine the structure and configuration of boronic acid derivatives, as seen in the structural characterization of related compounds .

Chemical Reactions Analysis

Boronic acids participate in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is facilitated by palladium catalysis. They can also form cyclic esters with diols, react with carboxylic acids to form anhydrides, and undergo oxidation to give phenols. The presence of ortho-substituents, as in the case of "(2-(Benzyloxy)-5-methylphenyl)boronic acid," can influence the reactivity and selectivity of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility, melting point, and stability, are influenced by their substituents. The benzyloxy and methyl groups in "(2-(Benzyloxy)-5-methylphenyl)boronic acid" would affect its solubility in organic solvents and its stability towards air and moisture. Boronic acids are generally stable compounds, but they can be sensitive to protic conditions, which can lead to the formation of boronic esters or degradation to borates .

科学研究应用

合成和化学性质

- (Bölcskei, Keglevich, & Andrea, 2022)证明了通过Suzuki-Miyaura偶联反应合成了5-成员杂环取代苄氧基苯甲醛。这个过程涉及使用各种硼酸,突显了这些化合物在有机合成中的多功能性。

有机合成中的应用

- (Sun Hai-xia et al., 2015)讨论了(3-氟-5-甲基苯基)硼酸的使用,这是一种类似化合物,在合成3-硼基-5-氟苯甲酸中起重要作用,这是有机合成的一个重要中间体。这说明了这类硼酸在创建进一步化学过程的关键中间体中的作用。

药物化学和药物设计

- (Ebdrup et al., 2005)发现某些芳基和杂环硼酸,包括类似(2-(苄氧基)-5-甲基苯基)硼酸的衍生物,可以抑制激素敏感性脂肪酶。这表明这些化合物在内分泌学和代谢疾病领域具有潜在的治疗应用。

材料科学和聚合物化学

- (Kim, Suzuki, & Nagasaki, 2020)讨论了含硼酸的药物在生物医学应用中的使用,突出了为这类药物设计聚合载体。这展示了硼酸衍生物在开发先进药物传递系统方面的潜力。

作用机制

Target of Action

The primary target of 2-(Benzyloxy)-5-methylphenylboronic acid is the formation of carbon-carbon bonds in organic compounds . This compound is an organoboron reagent, which is widely used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Mode of Action

The mode of action of 2-(Benzyloxy)-5-methylphenylboronic acid involves its interaction with a transition metal catalyst, typically palladium, in a Suzuki-Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organoboron compound. In the transmetalation step, the organoboron compound transfers its organic group to the palladium .

Biochemical Pathways

The biochemical pathways affected by 2-(Benzyloxy)-5-methylphenylboronic acid are primarily related to the synthesis of organic compounds . The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various synthetic pathways, leading to the formation of complex organic structures .

Pharmacokinetics

Like other organoboron compounds, it is likely to have good stability and reactivity, which are crucial for its role in suzuki-miyaura cross-coupling reactions .

Result of Action

The result of the action of 2-(Benzyloxy)-5-methylphenylboronic acid is the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of a wide range of complex organic structures, including biologically active compounds and polymers .

Action Environment

The action of 2-(Benzyloxy)-5-methylphenylboronic acid is influenced by various environmental factors, including the presence of a suitable catalyst (typically palladium), the pH of the reaction medium, and the temperature . These factors can significantly affect the efficiency and selectivity of the Suzuki-Miyaura cross-coupling reaction .

安全和危害

属性

IUPAC Name |

(5-methyl-2-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO3/c1-11-7-8-14(13(9-11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBDTEZABFLVAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)OCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562402 |

Source

|

| Record name | [2-(Benzyloxy)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Benzyloxy)-5-methylphenyl)boronic acid | |

CAS RN |

127972-17-2 |

Source

|

| Record name | [2-(Benzyloxy)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。